molecular formula C15H22O2 B064584 2,4-Pentadecadiynoic Acid CAS No. 174063-99-1

2,4-Pentadecadiynoic Acid

Cat. No.: B064584
CAS No.: 174063-99-1
M. Wt: 234.33 g/mol
InChI Key: XRCJABKXJJKZPH-UHFFFAOYSA-N
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Description

2,4-Pentadecadiynoic Acid is a unique organic compound characterized by its long carbon chain and two triple bonds located at the second and fourth positions

Scientific Research Applications

2,4-Pentadecadiynoic Acid has several scientific research applications:

Mechanism of Action

Target of Action

2,4-Pentadecadiynoic Acid, also known as pentadeca-2,4-diynoic acid, is an essential fatty acid that has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It also suppresses the stemness of MCF-7/SC human breast cancer stem-like cells through JAK2/STAT3 signaling .

Mode of Action

The compound interacts with its targets in a dose-dependent manner. At concentrations ranging from 1.9 to 50 μM, it exhibits broad anti-inflammatory and antiproliferative activities . It also suppresses interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, induces cell cycle arrest at the sub-G1 phase, and promotes caspase-dependent apoptosis in MCF-7/SC .

Biochemical Pathways

It is known to activate ampk and inhibit mtor, both of which are core components of the human longevity pathway . More research is needed to fully elucidate the biochemical pathways affected by this compound.

Pharmacokinetics

It is known to be a biochemical for proteomics research . More research is needed to understand the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

This compound has been found to have clinically relevant activities across numerous human cell-based systems that were broader and safer than EPA, a leading omega-3 fatty acid . It has been shown to have anti-inflammatory, antiproliferative, and anticancer activities . It also suppresses the stemness of MCF-7/SC human breast cancer stem-like cells .

Future Directions

Pentadecanoic acid (C15:0), an odd-chain saturated fat found in butter, is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health . It has dose-dependent and clinically relevant activities across numerous human cell-based systems that were broader and safer than EPA, and C15:0 activities paralleled common therapeutics for mood disorders, microbial infections, and cancer . These studies further support the emerging role of C15:0 as an essential fatty acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentadecadiynoic Acid typically involves the coupling of appropriate alkyne precursors. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkynyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Pentadecadiynoic Acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.

    Substitution: The acetylenic positions can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.

    Substitution: Nucleophiles like organolithium or Grignard reagents can be used in the presence of appropriate solvents and temperatures.

Major Products:

    Oxidation: Diketones or hydroxylated derivatives.

    Reduction: Saturated or partially saturated fatty acids.

    Substitution: Substituted acetylenic fatty acids with various functional groups.

Comparison with Similar Compounds

    Pentadecanoic Acid: A saturated fatty acid with similar chain length but lacking the acetylenic bonds.

    2,4-Hexadiynoic Acid: A shorter acetylenic fatty acid with similar reactive properties.

Uniqueness: 2,4-Pentadecadiynoic Acid is unique due to its specific positioning of triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its longer carbon chain compared to other acetylenic acids also contributes to its unique properties and applications .

Properties

IUPAC Name

pentadeca-2,4-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCJABKXJJKZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639867
Record name Pentadeca-2,4-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174063-99-1
Record name Pentadeca-2,4-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pentadecadiynoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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